EF-5

Übersicht

Beschreibung

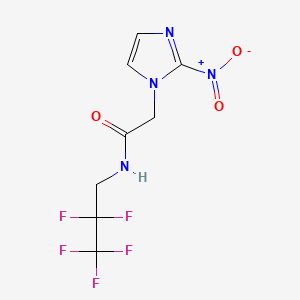

EF-5, also known as 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide, is a compound developed at the University of Pennsylvania by Dr. Cameron Koch and Dr. Sydney Evans. It is primarily used as a hypoxia marker, selectively binding to hypoxic cells and forming adducts. This compound is widely used in scientific research to identify and study hypoxic conditions in cells and tissues .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von EF-5 beinhaltet die Reaktion von 2-Nitroimidazol mit 2,2,3,3,3-Pentafluorpropylamin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um die Qualität und Konsistenz des Produkts zu gewährleisten. Die Verbindung wird anschließend mit Verfahren wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Hypoxia-Dependent Chemical Reduction and Adduct Formation

EF5 undergoes selective bioreduction in hypoxic environments, forming covalent adducts with cellular macromolecules. This reaction is oxygen-dependent, with the nitro group (-NO₂) at the 2-position of the imidazole ring serving as the critical reactive site .

Mechanism :

-

Nitro Group Reduction :

Under hypoxia, the nitro group is reduced through sequential one-electron transfers:This generates reactive intermediates (e.g., nitro radicals) that bind irreversibly to thiol-containing proteins and DNA .

-

Adduct Formation :

The reduced intermediates form stable adducts detectable via monoclonal antibodies (e.g., ELK3-51 clone conjugated to fluorophores) .

Key Findings :

-

EF5 binding correlates inversely with oxygen concentration (), enabling quantitative mapping of hypoxia .

-

Adduct formation is suppressed in normoxic tissues () due to competitive re-oxidation of intermediates by molecular oxygen .

Comparative Reactivity with Other Hypoxia Markers

EF5’s lipophilic, uncharged structure ensures rapid tissue penetration and even biodistribution, unlike hydrophilic markers like pimonidazole .

| Property | EF5 | Pimonidazole |

|---|---|---|

| Lipophilicity | High (uncharged) | Low (charged species present) |

| Biodistribution | Uniform across tissues | Heterogeneous |

| Quantitative Use | Yes (via fluorescence calibration) | Limited to qualitative detection |

Detection and Quantification Methods

EF5 adducts are visualized using fluorescence or immunohistochemistry. A standardized protocol includes:

Steps :

-

EF5 Administration : Injected intravenously at 10–30 mg/kg .

-

Tissue Processing : Frozen sections stained with anti-EF5-Cy3 antibody .

-

Calibration : Fluorescence intensity is converted to using a "cube-binding" calibration curve .

Data Table : Calibration of EF5 Fluorescence to

| Fluorescence Intensity (AU) | Corresponding (mmHg) |

|---|---|

| 150–200 | 0–1 |

| 100–150 | 1–3 |

| 50–100 | 3–10 |

Synthetic and Stability Considerations

-

Synthesis : EF5 is synthesized via alkylation of 2-nitroimidazole with pentafluoropropyl acetamide .

EF5’s unique chemical reactivity under hypoxia, combined with its pharmacokinetic advantages, makes it a gold-standard tool for hypoxia research. Its ability to provide spatially resolved oxygen gradients in vivo has advanced our understanding of hypoxia’s role in disease progression and treatment resistance .

Wissenschaftliche Forschungsanwendungen

Hypoxia Detection in Cancer Research

EF-5 is primarily utilized as a hypoxia marker in various types of cancer research. Hypoxia, a condition where oxygen levels are insufficient for normal cellular function, is a hallmark of many tumors and is associated with poor prognosis and treatment resistance. This compound selectively binds to hypoxic cells, allowing researchers to visualize and quantify hypoxic regions within tumors.

Imaging Techniques

The use of this compound in imaging has led to the development of specialized kits such as the EF5 Hypoxia Detection Kit. This kit employs fluorescently labeled antibodies to detect this compound adducts in tissue samples, enabling researchers to obtain quantitative data on tissue oxygen levels (pO2) and hypoxic areas .

Case Studies

Several studies have demonstrated the efficacy of this compound in imaging hypoxia:

- Ovarian Tumors : A study utilizing [^18F]EF5-PET/CT imaging showed promising results in identifying hypoxic regions in ovarian tumors. The study highlighted the compound's ability to accumulate in viable hypoxic tissues, providing valuable information for treatment planning .

- Breast Cancer : Research involving breast cancer models indicated that this compound could effectively delineate hypoxic areas within tumors, correlating with tumor aggressiveness and response to therapy .

Therapeutic Potential

Beyond its applications in imaging and detection, this compound has been explored for therapeutic purposes:

Hypoxia-Sensitizing Prodrugs

Researchers are investigating this compound as a potential component in developing hypoxia-sensitizing prodrugs. These prodrugs can be activated under low oxygen conditions, selectively targeting hypoxic tumor cells while sparing normal tissues. This approach aims to enhance the efficacy of chemotherapy and radiotherapy by exploiting the unique microenvironment of tumors .

Combination Therapies

Combining this compound with other therapeutic agents has shown promise in enhancing treatment outcomes for cancer patients. For instance, studies suggest that using this compound alongside conventional therapies could improve tumor response rates by targeting both the tumor cells directly and the surrounding hypoxic microenvironment .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other hypoxia markers:

| Characteristic | This compound | Pimonidazole |

|---|---|---|

| Chemical Class | Nitroimidazole | Nitroimidazole |

| Lipophilicity | High | Variable |

| Binding Mechanism | Bioreduction | Bioreduction |

| Imaging Technique | Fluorescence Imaging | Fluorescence Imaging |

| Clinical Applications | Cancer Hypoxia Detection | Cancer Hypoxia Detection |

| Therapeutic Potential | Yes (as prodrug) | Limited |

Wirkmechanismus

EF-5 exerts its effects by selectively binding to hypoxic cells. Upon injection into animal tissues, this compound diffuses into cells and undergoes bioreductive activation under low oxygen conditions. This activation leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, forming stable adducts. The binding of this compound can be detected using monoclonal antibodies conjugated to fluorescent dyes, allowing for the visualization and quantification of hypoxic cells .

Vergleich Mit ähnlichen Verbindungen

EF-5 ist einzigartig in seiner Fähigkeit, selektiv an hypoxische Zellen zu binden und stabile Addukte zu bilden. Ähnliche Verbindungen umfassen:

Pimonidazol: Ein weiterer Hypoxiemarker, der in zwei Formen existiert, eine geladen und hydrophil, die andere lipophil.

Tirapazamin: Ein bioreduktives Prodrug, das unter hypoxischen Bedingungen aktiviert wird und in der Krebstherapie eingesetzt wird.

CEN-209: Ein weiteres bioreduktives Prodrug mit ähnlichen hypoxiespezifischen Eigenschaften.

Die lipophilen und ungeladenen Eigenschaften von this compound ermöglichen eine schnelle und gleichmäßige Gewebsverteilung, was es zu einem wertvollen Werkzeug für den Hypoxie-Nachweis und die Forschung macht .

Biologische Aktivität

EF-5, or 2-nitroimidazole, is a compound primarily used in oncology research as a hypoxia marker. Its biological activity is significant in cancer therapy, particularly in understanding tumor hypoxia and its implications for treatment efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and clinical implications.

This compound is a nitroimidazole derivative that selectively binds to hypoxic cells, forming stable adducts that can be detected through various imaging techniques. The compound's structure allows it to penetrate tissues and accumulate in areas with low oxygen tension, making it a valuable tool for identifying hypoxic regions within tumors .

1.1 Binding Mechanism

Upon administration, this compound undergoes bioreduction in hypoxic environments, leading to the formation of reactive intermediates that bind to cellular macromolecules. This binding is oxygen-dependent and can be quantified using immunohistochemistry or fluorescence microscopy techniques .

2. Applications in Oncology

This compound has garnered attention for its role in assessing tumor hypoxia, which is crucial for predicting treatment responses, particularly to radiotherapy and certain chemotherapeutic agents.

2.1 Hypoxia as a Therapeutic Target

Tumor hypoxia is associated with poor prognosis and resistance to therapies. By identifying hypoxic regions using this compound, clinicians can tailor treatment plans to enhance therapeutic efficacy. For instance, studies have shown that tumors exhibiting high this compound binding are more resistant to radiation therapy, necessitating alternative treatment strategies .

2.2 Imaging Techniques

The development of radiolabeled derivatives such as -EF5 has facilitated non-invasive imaging of tumor hypoxia using positron emission tomography (PET). This advancement allows for real-time assessment of tumor oxygenation status and monitoring of treatment response over time .

3. Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound across different cancer types. Below are key findings:

4. Conclusion

This compound serves as a critical tool in cancer research for understanding and targeting tumor hypoxia. Its ability to selectively bind to hypoxic cells provides valuable insights into tumor biology and treatment resistance mechanisms. Ongoing research continues to refine its applications in clinical settings, potentially improving patient outcomes through personalized therapy strategies.

Eigenschaften

IUPAC Name |

2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGDSDPOPRWSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165114 | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152721-37-4 | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152721-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EF5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EF-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.